
N-tert-Butyl-1,4-dihydronaphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-1,4-dihydronaphthalene-1-carboxamide is an organic compound with the molecular formula C15H21NO It is a derivative of naphthalene, featuring a tert-butyl group and a carboxamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyl-1,4-dihydronaphthalene-1-carboxamide typically involves the reaction of tert-butylamine with naphthalene-1-carboxylic acid or its derivatives. One common method is the condensation of tert-butylamine with naphthalene-1-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as zinc perchlorate can be employed to facilitate the reaction under milder conditions .
Analyse Chemischer Reaktionen
Types of Reactions: N-tert-Butyl-1,4-dihydronaphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
N-tert-Butyl-1,4-dihydronaphthalene-1-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-tert-Butyl-1,4-dihydronaphthalene-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The carboxamide group can form hydrogen bonds with target molecules, stabilizing the interaction and modulating biological activity .
Vergleich Mit ähnlichen Verbindungen
- N-tert-Butyl-1,4-dihydro-naphthalene-2-sulfonamide
- N-tert-Butyl-1,4-dihydro-quinoline-3-carboxamide
Comparison: N-tert-Butyl-1,4-dihydronaphthalene-1-carboxamide is unique due to its specific substitution pattern on the naphthalene ring. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the carboxamide group in the 1-position versus the sulfonamide group in the 2-position can significantly alter the compound’s reactivity and interaction with biological targets .
Eigenschaften
CAS-Nummer |
106790-32-3 |
|---|---|
Molekularformel |
C15H19NO |
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
N-tert-butyl-1,4-dihydronaphthalene-1-carboxamide |
InChI |
InChI=1S/C15H19NO/c1-15(2,3)16-14(17)13-10-6-8-11-7-4-5-9-12(11)13/h4-7,9-10,13H,8H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
UDPQRNBXAFKGQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)C1C=CCC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


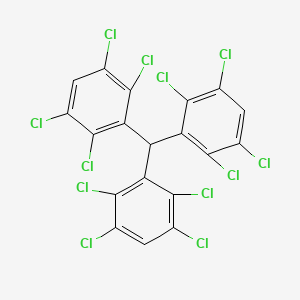
![(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate](/img/structure/B14339116.png)

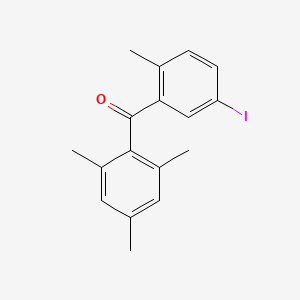
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide](/img/structure/B14339127.png)
![3-[(3,3,5-Trimethylcyclohexyl)amino]phenol](/img/structure/B14339135.png)
![10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B14339141.png)
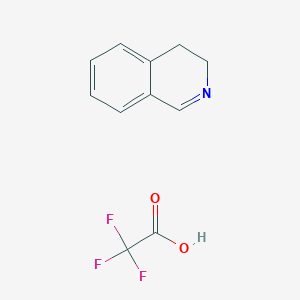
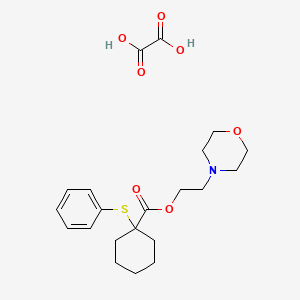
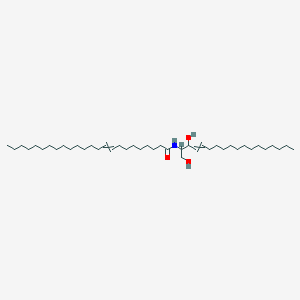

![5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide](/img/structure/B14339165.png)
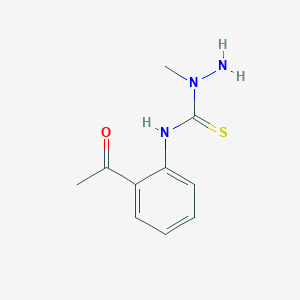
![3h-Benzo[cd]azulene-3,5(4h)-dione](/img/structure/B14339199.png)
